3-Fluor-5-hydroxyphenylboronsäure

Übersicht

Beschreibung

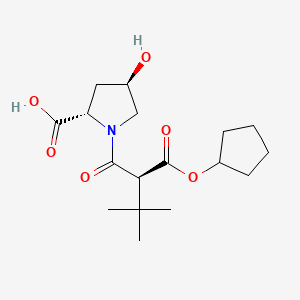

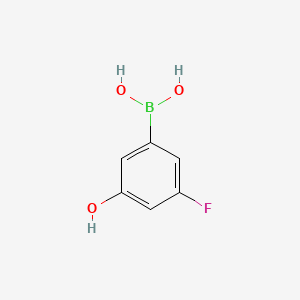

3-Fluoro-5-hydroxyphenylboronic acid, also known by its CAS number 871329-82-7, is a compound with the molecular formula C6H6BFO3 . It has a molecular weight of 155.92 g/mol . The compound appears as a white to almost white powder or crystal .

Molecular Structure Analysis

The InChI string for 3-Fluoro-5-hydroxyphenylboronic acid isInChI=1S/C6H6BFO3/c8-5-1-4 (7 (10)11)2-6 (9)3-5/h1-3,9-11H . The compound has a rotatable bond count of 1, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 4 . Chemical Reactions Analysis

While specific chemical reactions involving 3-Fluoro-5-hydroxyphenylboronic acid are not available, boronic acids are known to be involved in various types of coupling reactions, including Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis

3-Fluoro-5-hydroxyphenylboronic acid has a topological polar surface area of 60.7 Ų and a complexity of 133 . It is a solid at 20 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura-Kreuzkupplungsreaktionen

3-Fluor-5-hydroxyphenylboronsäure kann in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet werden . Dies ist eine Art von palladiumkatalysierter Kreuzkupplungsreaktion, die in der organischen Synthese zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen weit verbreitet ist .

Synthese von fluorierten Verbindungen

Diese Verbindung kann bei der Synthese von fluorierten Verbindungen verwendet werden . Fluorierte Verbindungen haben ein breites Anwendungsspektrum, unter anderem in der Pharmazie, Agrochemie und Materialwissenschaft .

Synthese von flüssigkristallinen Verbindungen

This compound wurde zur Herstellung neuartiger flüssigkristalliner Fluorbiphenylcyclohexene verwendet . Flüssigkristalle finden Anwendung in einer Vielzahl von Bereichen, darunter Displays, Thermometer und biologische Zellmembranen .

Synthese von potenten Leukotrien-B4-Rezeptoragonisten

Diese Verbindung kann auch bei der Synthese von o-Phenylphenolen verwendet werden, die potente Leukotrien-B4-Rezeptoragonisten sind . Leukotrien-B4-Rezeptoren sind an Entzündungsreaktionen beteiligt, daher könnten diese Agonisten möglicherweise zur Behandlung von Entzündungskrankheiten eingesetzt werden .

Synthese von Difluoroterphenylen

This compound kann bei der Synthese von Difluoroterphenylen verwendet werden . Diese Verbindungen könnten potentielle Anwendungen in der Materialwissenschaft haben

Safety and Hazards

Wirkmechanismus

Mode of Action

Boronic acids, in general, are known to form reversible covalent bonds with 1,3-diols, which could potentially influence their interaction with biological targets .

Biochemical Pathways

Boronic acids are often used in Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds in the presence of a palladium catalyst . This suggests that 3-Fluoro-5-hydroxyphenylboronic Acid may play a role in such reactions.

Action Environment

The action of 3-Fluoro-5-hydroxyphenylboronic Acid may be influenced by environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability and efficacy.

Biochemische Analyse

Biochemical Properties

These reactions involve the formation of carbon-carbon bonds, which are crucial in many biochemical processes .

Cellular Effects

It is known that boronic acids can interact with various cellular components and influence cell function .

Molecular Mechanism

It is known that boronic acids can participate in Suzuki-Miyaura cross-coupling reactions .

Temporal Effects in Laboratory Settings

It is known that the compound is a solid substance at room temperature and should be stored in a cool and dark place .

Metabolic Pathways

It is known that boronic acids can participate in Suzuki-Miyaura cross-coupling reactions , which are important in many metabolic processes .

Eigenschaften

IUPAC Name |

(3-fluoro-5-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BFO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBFBZIEXCTPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660141 | |

| Record name | (3-Fluoro-5-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-82-7 | |

| Record name | B-(3-Fluoro-5-hydroxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Fluoro-5-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-hydroxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B591585.png)

![(2-Phenylbenzo[d]oxazol-6-yl)methanamine](/img/structure/B591586.png)

![(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid](/img/structure/B591595.png)

![(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B591602.png)